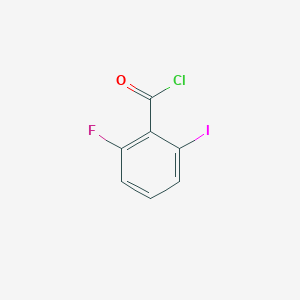

2-Fluoro-6-iodobenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2-fluoro-6-iodobenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFIO/c8-7(11)6-4(9)2-1-3-5(6)10/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUULKUHCAMRGCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)I)C(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFIO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10381059 | |

| Record name | 2-Fluoro-6-iodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

111771-12-1 | |

| Record name | 2-Fluoro-6-iodobenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10381059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Fluoro-6-iodobenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Fluoro-6-iodobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a reliable synthesis pathway for 2-Fluoro-6-iodobenzoyl chloride, a key building block in the development of novel pharmaceutical compounds. The described methodology is broken down into two primary stages: the synthesis of the precursor, 2-Fluoro-6-iodobenzoic acid, followed by its conversion to the final acid chloride. Detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow are provided to facilitate replication and adaptation in a laboratory setting.

Core Synthesis Pathway

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves the directed ortho-metalation of 1-fluoro-3-iodobenzene, followed by carboxylation to yield 2-Fluoro-6-iodobenzoic acid. The subsequent step converts the carboxylic acid to the desired acid chloride using a standard chlorinating agent.

Quantitative Data Summary

| Step | Reactants | Product | Reagents | Solvent | Yield | Purity | Melting Point (°C) |

| 1 | 1-Fluoro-3-iodobenzene, Diisopropylamine, n-Butyllithium, Carbon Dioxide | 2-Fluoro-6-iodobenzoic acid | Ether, Hydrochloric acid | Ether | 33% | >97% | 123-126 |

| 2 | 2-Fluoro-6-iodobenzoic acid | This compound | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) with catalytic DMF | Toluene or Dichloromethane | High | >97% | - |

Experimental Protocols

Step 1: Synthesis of 2-Fluoro-6-iodobenzoic acid

This protocol is adapted from a known procedure for the synthesis of 2-Fluoro-6-iodobenzoic acid.[1]

Materials:

-

1-Fluoro-3-iodobenzene

-

Diisopropylamine

-

n-Butyllithium (n-BuLi) in hexanes

-

Dry ether

-

Carbon dioxide (gas or dry ice)

-

4 M Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve diisopropylamine (33.33 g, 330.00 mmol) in dry ether (300 mL).

-

Cool the solution to -70 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (120 mL of a solution, concentration to be noted) dropwise to the stirred solution, maintaining the temperature at -70 °C.

-

Stir the resulting solution at -70 °C for 1 hour to form lithium diisopropylamide (LDA).

-

To this LDA solution, add a solution of 1-fluoro-3-iodobenzene (22.2 g, 100.00 mmol) in dry ether (100 mL) dropwise, ensuring the temperature remains at -70 °C.

-

Continue stirring at -70 °C for an additional hour.

-

Bubble carbon dioxide gas through the reaction mixture or carefully add crushed dry ice in portions.

-

Allow the reaction mixture to warm to -50 °C and stir for 1 hour.

-

After the reaction is complete, quench the reaction by adding deionized water (300 mL).

-

Separate the aqueous layer and adjust its pH to 1 by the dropwise addition of 4 M HCl.

-

Extract the acidified aqueous layer with ethyl acetate (3 x 300 mL).

-

Combine the organic layers, wash with saturated brine (2 x 100 mL), and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield 2-fluoro-6-iodobenzoic acid as a yellow solid. The reported yield for this step is approximately 33%.[1]

Step 2: Synthesis of this compound

This is a general procedure for the conversion of a carboxylic acid to an acid chloride using thionyl chloride.

Materials:

-

2-Fluoro-6-iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Dry toluene (or another inert solvent like dichloromethane)

-

Distillation apparatus

Procedure:

-

In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser connected to a gas trap (to neutralize HCl and SO₂ byproducts), place 2-Fluoro-6-iodobenzoic acid.

-

Add an excess of thionyl chloride (approximately 2-3 equivalents) either neat or in a solution of dry toluene.

-

Gently reflux the mixture for 2-4 hours. The reaction can be monitored by the cessation of gas evolution (HCl and SO₂).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent by distillation, initially at atmospheric pressure and then under reduced pressure.

-

The resulting crude this compound can be purified by vacuum distillation to yield the final product.

Alternative Procedure using Oxalyl Chloride:

Oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) is another effective method.

-

Suspend 2-Fluoro-6-iodobenzoic acid in a dry, inert solvent such as dichloromethane.

-

Add a catalytic amount of DMF (1-2 drops).

-

Slowly add oxalyl chloride (1.2-1.5 equivalents) to the suspension at room temperature.

-

Stir the mixture at room temperature until the reaction is complete (indicated by the cessation of gas evolution).

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride, which can then be purified by vacuum distillation.

Synthesis Pathway Diagram

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-Fluoro-6-iodobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-iodobenzoyl chloride is a halogenated aromatic acyl chloride that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a fluorine and an iodine atom ortho to the acyl chloride functionality, imparts distinct reactivity and makes it a valuable precursor for the synthesis of a variety of complex molecules, particularly in the fields of medicinal chemistry and materials science. The presence of multiple reactive sites allows for selective transformations, enabling the construction of diverse molecular architectures. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, reactivity, and potential applications of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₃ClFIO | [1][2] |

| Molecular Weight | 284.45 g/mol | [1][2] |

| CAS Number | 111771-12-1 | [1][3] |

| Appearance | Not explicitly stated, likely a liquid or low-melting solid | Inferred from related compounds |

| Boiling Point | 267.9 °C at 760 mmHg | [4] |

| Density | 2.001 g/cm³ | [4] |

| Refractive Index | 1.5910 (at 20 °C) | [1] |

| Melting Point | Data not available for this isomer. The related 2-fluoro-5-iodobenzoyl chloride has a melting point of 30-34 °C. | |

| Solubility | Reacts with water. Likely soluble in common aprotic organic solvents such as dichloromethane, tetrahydrofuran, and toluene. | Inferred from the reactivity of acyl chlorides |

Synthesis and Experimental Protocols

This compound is typically synthesized from its corresponding carboxylic acid, 2-fluoro-6-iodobenzoic acid. The conversion of a carboxylic acid to an acyl chloride is a standard transformation in organic chemistry, commonly achieved by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

General Synthetic Pathway

Caption: Synthesis of this compound from 2-fluoro-6-iodobenzoic acid.

Detailed Experimental Protocol (Proposed)

Materials:

-

2-Fluoro-6-iodobenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable aprotic solvent

-

A catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

Rotary evaporator

-

Standard laboratory glassware with a reflux condenser and a gas trap

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 2-fluoro-6-iodobenzoic acid (1.0 eq).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask to dissolve or suspend the carboxylic acid.

-

Addition of Chlorinating Agent:

-

Using Thionyl Chloride: Slowly add thionyl chloride (typically 1.5-2.0 eq) to the reaction mixture at room temperature.

-

Using Oxalyl Chloride: Slowly add oxalyl chloride (typically 1.2-1.5 eq) to the reaction mixture at 0 °C (ice bath). Add a catalytic amount of DMF (1-2 drops).

-

-

Reaction: After the addition is complete, stir the reaction mixture at room temperature or gently heat to reflux (typically 40-60 °C) for 1-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂ with thionyl chloride; HCl, CO, and CO₂ with oxalyl chloride). A gas trap containing an aqueous solution of sodium hydroxide should be used to neutralize the acidic gases produced.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess chlorinating agent and the solvent under reduced pressure using a rotary evaporator. To ensure complete removal of volatile impurities, the crude product can be co-evaporated with an anhydrous solvent like toluene.

-

Purification: The crude this compound can be purified by vacuum distillation to yield the final product.

Logical Workflow for Synthesis:

Caption: A generalized workflow for the synthesis and purification of the title compound.

Spectroscopic Data (Predicted)

No experimental spectra for this compound were found in the searched literature. However, the expected spectral characteristics can be predicted based on the analysis of structurally related compounds and general spectroscopic principles.

¹H NMR

The ¹H NMR spectrum is expected to show three signals in the aromatic region (typically δ 7.0-8.0 ppm), corresponding to the three protons on the benzene ring. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F couplings.

¹³C NMR

The ¹³C NMR spectrum will display seven signals. The carbonyl carbon is expected to appear in the range of δ 160-170 ppm. The aromatic carbons will show signals between δ 110-150 ppm, with their chemical shifts and C-F coupling constants being characteristic.

¹⁹F NMR

A single resonance is expected in the ¹⁹F NMR spectrum, characteristic of a fluorine atom attached to an aromatic ring.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride, typically in the region of 1750-1800 cm⁻¹. The exact position will be influenced by the electronic effects of the fluorine and iodine substituents. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry (MS)

The mass spectrum under electron ionization (EI) is expected to show a molecular ion peak (M⁺) at m/z 284 (for ³⁵Cl) and 286 (for ³⁷Cl) in an approximate 3:1 isotopic ratio. Common fragmentation pathways for benzoyl chlorides include the loss of the chlorine atom ([M-Cl]⁺) and the loss of the carbonyl group ([M-CO]⁺).

Reactivity and Applications

This compound is a reactive intermediate that can participate in a variety of chemical transformations, making it a valuable tool for synthetic chemists.

Reactivity Profile

The molecule possesses three key reactive sites:

-

Acyl Chloride: This is the most reactive site, readily undergoing nucleophilic acyl substitution with a wide range of nucleophiles such as alcohols, amines, and organometallic reagents to form esters, amides, and ketones, respectively.

-

Iodine Atom: The carbon-iodine bond can participate in various cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings, allowing for the introduction of new carbon-carbon or carbon-heteroatom bonds.

-

Fluorine Atom: While generally less reactive towards substitution than iodine, the fluorine atom influences the electronic properties of the aromatic ring and can be a site for nucleophilic aromatic substitution under specific conditions.

Reactivity Overview Diagram:

Caption: Key reaction types at the different functional sites of the molecule.

Applications in Drug Development and Heterocyclic Synthesis

Halogenated benzoyl chlorides are important intermediates in the synthesis of pharmaceuticals and agrochemicals. The presence of fluorine can enhance metabolic stability and binding affinity of a drug molecule. The iodine atom provides a convenient handle for further molecular elaboration. This compound is a precursor for the synthesis of various heterocyclic compounds, which are core structures in many biologically active molecules. For instance, it can be used in the synthesis of quinolones, benzoxazines, and other complex ring systems. While no specific signaling pathways are directly modulated by this compound itself, the compounds synthesized from it may target a wide range of biological pathways implicated in various diseases.

Safety and Handling

This compound is a corrosive and reactive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is expected to react with water and moisture, releasing hydrogen chloride gas. Therefore, it should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its distinct physicochemical properties and multiple reactive sites offer synthetic chemists a powerful tool for the construction of complex and potentially biologically active molecules. This guide provides a foundational understanding of its properties, synthesis, and reactivity, which should aid researchers and scientists in its effective utilization in their synthetic endeavors. Further research into its specific applications and the biological activities of its derivatives is warranted.

References

An In-depth Technical Guide to 2-Fluoro-6-iodobenzoyl Chloride

CAS Number: 111771-12-1

This technical guide provides a comprehensive overview of 2-Fluoro-6-iodobenzoyl chloride, a halogenated aromatic acyl chloride of interest to researchers and professionals in drug development and organic synthesis. Due to its specific substitution pattern, this compound serves as a versatile building block for introducing a 2-fluoro-6-iodophenyl moiety into a variety of molecular scaffolds. This document summarizes its known properties, outlines plausible experimental protocols for its synthesis and common reactions, and presents predicted spectroscopic data for its characterization.

Core Properties

| Property | Value | Source |

| CAS Number | 111771-12-1 | N/A |

| Molecular Formula | C₇H₃ClFIO | [1][2] |

| Molecular Weight | 284.45 g/mol | [1][2] |

| Density | ~2.001 g/cm³ | [1] |

| Boiling Point | 267.9 °C at 760 mmHg (Predicted) | [1] |

| Physical Form | Not specified (likely a liquid or low-melting solid) | N/A |

| Solubility | Expected to be soluble in common aprotic organic solvents (e.g., DCM, THF, diethyl ether) and reactive with protic solvents (e.g., water, alcohols). | N/A |

Synthesis

The most direct and common method for the preparation of acyl chlorides is the reaction of the corresponding carboxylic acid with a chlorinating agent. Therefore, this compound is reasonably synthesized from 2-Fluoro-6-iodobenzoic acid.

Experimental Protocol: Synthesis of this compound

Disclaimer: The following is a generalized, plausible experimental protocol. Researchers should conduct their own literature search and risk assessment before proceeding.

Objective: To synthesize this compound from 2-Fluoro-6-iodobenzoic acid using thionyl chloride.

Materials:

-

2-Fluoro-6-iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous toluene (or other suitable inert solvent)

-

Rotary evaporator

-

Standard glassware for inert atmosphere reactions (round-bottom flask, condenser, drying tube)

Procedure:

-

In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with calcium chloride or another suitable drying agent), add 2-Fluoro-6-iodobenzoic acid (1.0 eq).

-

Suspend the carboxylic acid in anhydrous toluene.

-

Carefully add thionyl chloride (a slight excess, e.g., 1.2-1.5 eq) to the suspension at room temperature under a nitrogen or argon atmosphere.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops) to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the reaction is complete (monitoring by the cessation of gas evolution - HCl and SO₂).

-

Allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.

-

The crude this compound can be purified by vacuum distillation.

Reactivity and Potential Applications

As an acyl chloride, this compound is expected to be a reactive electrophile, readily undergoing nucleophilic acyl substitution reactions. This makes it a valuable reagent for introducing the 2-fluoro-6-iodobenzoyl group into various molecules.

Amide Formation

Acyl chlorides react readily with primary and secondary amines to form amides. This reaction is fundamental in the synthesis of a wide range of biologically active molecules.

Experimental Protocol: General Procedure for Amide Synthesis

Disclaimer: The following is a generalized, plausible experimental protocol. Researchers should conduct their own literature search and risk assessment before proceeding.

Objective: To synthesize an N-substituted-2-fluoro-6-iodobenzamide.

Materials:

-

This compound

-

A primary or secondary amine (1.0 eq)

-

A non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 eq)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Standard laboratory glassware

Procedure:

-

Dissolve the amine (1.0 eq) and the non-nucleophilic base (1.1 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred amine solution.

-

Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Separate the organic layer and wash sequentially with dilute aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

This compound can be used in Friedel-Crafts acylation reactions to introduce the 2-fluoro-6-iodobenzoyl group onto an aromatic ring, forming a diaryl ketone.[3] This is a powerful C-C bond-forming reaction.

Experimental Protocol: General Procedure for Friedel-Crafts Acylation

Disclaimer: The following is a generalized, plausible experimental protocol. Researchers should conduct their own literature search and risk assessment before proceeding.

Objective: To synthesize a (2-fluoro-6-iodophenyl)(aryl)methanone.

Materials:

-

This compound

-

An activated aromatic compound (e.g., anisole, toluene)

-

A Lewis acid catalyst (e.g., anhydrous aluminum chloride, AlCl₃)

-

Anhydrous dichloromethane (DCM) or other suitable inert solvent

-

Standard laboratory glassware for anhydrous reactions

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.1 eq) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0 eq) in anhydrous DCM to the stirred suspension.

-

To this mixture, add the aromatic compound (1.0 eq) dropwise from the dropping funnel, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-16 hours, or until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and concentrated HCl.

-

Separate the organic layer and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude ketone can be purified by column chromatography or recrystallization.

Predicted Spectroscopic Data

Disclaimer: No experimental spectroscopic data for this compound has been found in the reviewed literature. The following data is predicted based on the chemical structure and spectroscopic data of analogous compounds.

| Technique | Predicted Data |

| ¹H NMR | The aromatic region is expected to show complex multiplets due to fluorine-proton and proton-proton coupling. The chemical shifts would likely be in the range of 7.0-8.0 ppm. |

| ¹³C NMR | The carbonyl carbon is expected to have a chemical shift in the range of 165-170 ppm. The aromatic carbons will show signals in the range of 115-145 ppm, with carbon-fluorine and carbon-iodine couplings influencing the signals. |

| IR Spectroscopy | A strong absorption band characteristic of the C=O stretch of an acyl chloride is expected in the region of 1750-1800 cm⁻¹. C-F and C-I stretching vibrations would be observed in the fingerprint region. |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 284. An isotope peak for ³⁷Cl would be seen at M+2 with an intensity of approximately one-third of the M⁺ peak. |

Safety Information

This compound is expected to be a corrosive and moisture-sensitive compound. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, in a well-ventilated fume hood. It is likely to be a lachrymator and harmful if inhaled, ingested, or in contact with skin. Refer to the supplier's Safety Data Sheet (SDS) for detailed safety and handling information.

This technical guide provides a summary of the available information and plausible scientific guidance for the use of this compound. Researchers are encouraged to consult primary literature and safety documentation before its use in the laboratory.

References

Spectroscopic Profile of 2-Fluoro-6-iodobenzoyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of 2-Fluoro-6-iodobenzoyl chloride (C₇H₃ClFIO, CAS Number: 111771-12-1). Due to the limited availability of public domain experimental spectra for this specific compound, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. These predictions are based on established spectroscopic principles and data from analogous compounds. This guide also outlines the standard experimental protocols for acquiring such data, serving as a valuable resource for researchers working with this and structurally related molecules in fields such as medicinal chemistry and materials science.

Predicted Spectroscopic Data

The following sections detail the anticipated spectral data for this compound. It is important to note that these are predicted values and should be confirmed by experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR would provide key structural information.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| ~ 7.5 - 7.8 | m | - | Aromatic Protons |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~ 165 - 170 | C=O (Benzoyl Chloride) |

| ~ 158 - 162 (d) | C-F |

| ~ 130 - 140 | Aromatic CH |

| ~ 125 - 130 | Aromatic CH |

| ~ 115 - 120 (d) | Aromatic CH |

| ~ 90 - 95 | C-I |

Predicted ¹⁹F NMR Data (470 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity |

| ~ -110 to -120 | m |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carbonyl group and the aromatic ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100 - 3000 | Weak - Medium | Aromatic C-H Stretch |

| ~ 1780 - 1750 | Strong | C=O Stretch (Acyl Chloride) |

| ~ 1600 - 1450 | Medium | Aromatic C=C Stretch |

| ~ 1250 - 1150 | Strong | C-F Stretch |

| ~ 800 - 700 | Strong | C-H Bending (out-of-plane) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity | Assignment |

| 284/286 | High | [M]⁺ (Molecular Ion, due to ³⁵Cl/³⁷Cl isotopes) |

| 249 | Medium | [M-Cl]⁺ |

| 157 | Medium | [M-I]⁺ |

| 129 | Strong | [M-I-CO]⁺ |

| 94 | Medium | [C₆H₃F]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments to obtain the spectral data for this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Acquire the spectra on a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a 30-degree pulse angle.

-

Set the relaxation delay to 1.0 seconds.

-

Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled sequence.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a 45-degree pulse angle.

-

Set the relaxation delay to 2.0 seconds.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Use a proton-decoupled sequence.

-

Set the spectral width to cover the expected range for aromatic fluorine compounds.

-

Use an appropriate reference standard (e.g., C₆F₆).

-

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard (TMS for ¹H and ¹³C).

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is expected to be a liquid or low-melting solid, the neat sample can be analyzed. Place a small drop of the compound between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the clean salt plates.

-

Place the sample-loaded plates in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add a sufficient number of scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry Protocol

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) into the mass spectrometer via a Gas Chromatography (GC-MS) system for separation and introduction.

-

Instrumentation: Use a GC-MS system equipped with an electron ionization (EI) source.

-

GC Conditions:

-

Column: Use a standard non-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Set to a temperature that ensures volatilization without decomposition (e.g., 250 °C).

-

Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure elution of the compound.

-

Carrier Gas: Use helium at a constant flow rate.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-400).

-

Ion Source Temperature: Set to a standard temperature (e.g., 230 °C).

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Compare the isotopic pattern of chlorine-containing fragments to theoretical values.

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound and its predicted fragmentation pathway.

Caption: Spectroscopic Analysis Workflow.

Caption: Predicted MS Fragmentation Pathway.

molecular structure and conformation of 2-Fluoro-6-iodobenzoyl chloride

An In-depth Technical Guide on the Molecular Structure and Conformation of 2-Fluoro-6-iodobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound with significant potential as a building block in the synthesis of pharmaceuticals and other complex organic molecules. The presence of three different halogen atoms on the benzoyl chloride scaffold imparts unique reactivity and conformational properties. Understanding the precise three-dimensional structure and conformational dynamics of this molecule is crucial for predicting its reactivity, designing synthetic routes, and for its application in drug design and materials science. This technical guide provides a comprehensive overview of the inferred , based on data from analogous compounds, and outlines proposed experimental and computational protocols for its detailed characterization.

Inferred Molecular Structure and Conformation

Studies on 2-halobenzoyl chlorides (where the halogen is fluorine, chlorine, or bromine) have shown that these molecules exist as two stable non-planar conformers: an anti and a gauche form, with the anti conformer generally being of lower energy.[1] A key finding from these studies is that the deviation from planarity increases with the size of the ortho-halogen atom.[1]

Furthermore, computational studies on 2,6-dichlorobenzoyl chloride indicate that its preferred conformation is perpendicular, with the carbonyl chloride group twisted out of the plane of the benzene ring.[2] This is attributed to the significant steric hindrance imposed by the two ortho substituents.

Given that this compound possesses a bulky iodine atom and a fluorine atom in the ortho positions, it is highly probable that it adopts a non-planar conformation to minimize steric strain. The carbonyl chloride group is expected to be significantly twisted out of the plane of the aromatic ring, likely adopting a conformation closer to perpendicular.

Estimated Structural Parameters

The following table summarizes the estimated bond lengths and angles for this compound. These values are based on standard bond lengths and angles for similar chemical environments and are provided as a reference for computational and experimental studies.

| Parameter | Estimated Value |

| Bond Lengths (Å) | |

| C-F | 1.35 |

| C-I | 2.10 |

| C=O | 1.19 |

| C-Cl | 1.79 |

| C-C (aromatic) | 1.39 |

| C-C(O) | 1.50 |

| **Bond Angles (°) ** | |

| F-C-C | 119 |

| I-C-C | 119 |

| C-C-C (aromatic) | 120 |

| O=C-Cl | 121 |

| C(aromatic)-C(O)-Cl | 118 |

| Dihedral Angles (°) | |

| C-C-C=O | ~90 (non-planar) |

Proposed Experimental and Computational Protocols

To definitively determine the , a combination of computational modeling and experimental techniques is recommended.

Computational Modeling Protocol

Quantum chemical calculations are a powerful tool for predicting molecular geometries and conformational energy landscapes.

-

Software: A suitable quantum chemistry software package such as Gaussian, ORCA, or Spartan should be used.

-

Method: Density Functional Theory (DFT) is a robust method for this type of molecule. The B3LYP functional is a good starting point.

-

Basis Set: A basis set that can adequately describe the heavy iodine atom, such as 6-311+G(d,p) for C, H, O, F, and Cl, and a basis set with an effective core potential (ECP) like LANL2DZ for iodine, should be employed.

-

Procedure: a. Geometry Optimization: Perform full geometry optimizations starting from various initial conformations (e.g., planar, and various twisted conformations) to locate all stable conformers. b. Frequency Analysis: Calculate the vibrational frequencies for each optimized geometry to confirm that they are true minima on the potential energy surface (i.e., no imaginary frequencies). This will also provide theoretical infrared (IR) spectra. c. Conformational Energy Analysis: Perform a relaxed potential energy surface scan by systematically varying the dihedral angle of the carbonyl chloride group relative to the benzene ring to map out the energy profile for rotation and identify the global minimum energy conformation and any rotational barriers.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR will provide information about the electronic environment of the protons on the aromatic ring.

-

¹³C NMR will show distinct signals for each carbon atom, with the chemical shift of the carbonyl carbon being particularly informative.

-

¹⁹F NMR is a sensitive probe of the local environment of the fluorine atom.

-

Variable temperature NMR studies could potentially reveal the presence of different conformers if the energy barrier between them is within the NMR timescale.

-

-

Infrared (IR) Spectroscopy:

-

The position of the carbonyl (C=O) stretching frequency will be sensitive to the degree of conjugation with the aromatic ring. A non-planar conformation would likely result in a higher C=O stretching frequency compared to a planar analog.

-

The spectrum can be compared with the theoretical spectrum obtained from frequency analysis in the computational protocol.

-

X-ray Crystallography

The most definitive method for determining the solid-state molecular structure is single-crystal X-ray diffraction.

-

Crystal Growth: Suitable single crystals of this compound would need to be grown. This can be achieved by slow evaporation from a suitable solvent or by cooling a saturated solution.

-

Data Collection: A single crystal is mounted on a diffractometer, and X-ray diffraction data are collected.

-

Structure Solution and Refinement: The diffraction data are used to solve the crystal structure, providing precise bond lengths, bond angles, and dihedral angles, as well as information about intermolecular interactions in the solid state.

Conclusion

While direct experimental data for this compound is currently lacking, a robust model of its molecular structure and conformation can be proposed based on well-documented studies of analogous compounds. The significant steric hindrance from the ortho-substituents, particularly the iodine atom, strongly suggests a non-planar conformation where the carbonyl chloride group is twisted out of the plane of the benzene ring. To validate these inferences and provide a definitive structural characterization, the detailed computational and experimental protocols outlined in this guide are recommended. Such studies will provide invaluable insights for the effective application of this versatile chemical building block in research and development.

References

An In-Depth Technical Guide to the Reactivity Profile of 2-Fluoro-6-iodobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Fluoro-6-iodobenzoyl chloride is a versatile bifunctional reagent possessing two key reactive sites: a highly reactive acyl chloride and an aryl iodide. This unique combination of functional groups, further influenced by the presence of a fluorine atom, makes it a valuable building block in organic synthesis, particularly for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the reactivity profile of this compound, focusing on its utility in nucleophilic acyl substitution, Suzuki-Miyaura coupling, and Sonogashira coupling reactions. Detailed experimental protocols, based on established methodologies for similar substrates, are provided to guide the synthetic chemist. Additionally, this guide presents spectroscopic data for analogous compounds to aid in the characterization of potential products.

Chemical and Physical Properties

This compound is a solid with a molecular weight of 284.45 g/mol .[1] Due to the presence of the acyl chloride group, it is sensitive to moisture and should be handled under inert atmosphere.[2] Safety precautions, including the use of personal protective equipment, are essential when handling this corrosive compound.[1]

| Property | Value | Reference |

| CAS Number | 111771-12-1 | |

| Molecular Formula | C₇H₃ClFIO | |

| Molecular Weight | 284.45 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | 30-34 °C (lit.) | [1] |

Core Reactivity Profile

The reactivity of this compound is dominated by the distinct functionalities present in the molecule. The acyl chloride is highly susceptible to nucleophilic attack, while the carbon-iodine bond provides a handle for transition-metal-catalyzed cross-coupling reactions. The ortho-fluoro substituent can influence the reactivity of both sites through steric and electronic effects.

Nucleophilic Acyl Substitution

The acyl chloride moiety is the most reactive site for nucleophilic attack. This reaction proceeds through a tetrahedral intermediate to yield a variety of carboxylic acid derivatives. Common nucleophiles include amines, alcohols, and carboxylates.

To a solution of an aniline derivative (1.0 eq.) and a non-nucleophilic base such as triethylamine (1.2 eq.) in an anhydrous aprotic solvent like dichloromethane or tetrahydrofuran at 0 °C under an inert atmosphere, a solution of this compound (1.1 eq.) in the same solvent is added dropwise. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

| Entry | Nucleophile | Product | Expected Yield (%) |

| 1 | Aniline | N-phenyl-2-fluoro-6-iodobenzamide | >90 |

| 2 | 4-Methoxyaniline | 2-Fluoro-N-(4-methoxyphenyl)-6-iodobenzamide | >90 |

| 3 | Piperidine | (2-Fluoro-6-iodophenyl)(piperidin-1-yl)methanone | >90 |

Note: The yields presented are estimations based on typical acylation reactions of benzoyl chlorides and may vary depending on the specific substrate and reaction conditions.

Suzuki-Miyaura Coupling

The aryl iodide functionality allows for the formation of carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction with an organoboron reagent is a powerful tool for the synthesis of biaryl compounds.[3][4][5] The reactivity of aryl halides in Suzuki coupling generally follows the trend I > Br > Cl.[5]

In a flame-dried Schlenk flask under an argon atmosphere, this compound (1.0 eq.), an arylboronic acid (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base like potassium carbonate (2.0 eq.) are combined. A degassed solvent system, typically a mixture of an organic solvent like dioxane and water, is added. The reaction mixture is heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the mixture is diluted with water and extracted with an organic solvent. The organic layer is washed with brine, dried, and concentrated. The product is purified by column chromatography.

| Entry | Boronic Acid | Product | Expected Yield (%) |

| 1 | Phenylboronic acid | 2'-Fluoro-6'-formyl-[1,1'-biphenyl]-2-carboxylic acid derivative | 70-90 |

| 2 | 4-Methoxyphenylboronic acid | 2'-Fluoro-4-methoxy-6'-formyl-[1,1'-biphenyl]-2-carboxylic acid derivative | 70-90 |

| 3 | Thiophene-2-boronic acid | 2-Fluoro-6-(thiophen-2-yl)benzoyl chloride | 60-80 |

Note: The acyl chloride may be hydrolyzed or react with the solvent under the reaction conditions. It is often advantageous to first perform the Suzuki coupling on a protected form of the benzoic acid and then convert it to the acyl chloride.

Sonogashira Coupling

The carbon-iodine bond can also participate in Sonogashira coupling reactions with terminal alkynes to form aryl alkynes.[6][7] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base.[6][7]

To a solution of this compound (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent such as THF or DMF under an inert atmosphere, a palladium catalyst like Pd(PPh₃)₂Cl₂ (0.02 eq.), a copper(I) salt such as CuI (0.04 eq.), and a base like triethylamine are added. The reaction is stirred at room temperature or slightly elevated temperatures and monitored for completion. The workup typically involves filtration to remove the catalyst, followed by extraction and purification by column chromatography.

| Entry | Alkyne | Product | Expected Yield (%) |

| 1 | Phenylacetylene | 2-Fluoro-6-(phenylethynyl)benzoyl chloride | 70-95 |

| 2 | 1-Hexyne | 2-Fluoro-6-(hex-1-yn-1-yl)benzoyl chloride | 65-90 |

| 3 | Trimethylsilylacetylene | 2-Fluoro-6-((trimethylsilyl)ethynyl)benzoyl chloride | 70-95 |

Note: Similar to the Suzuki coupling, the acyl chloride functionality might not be stable under all Sonogashira conditions. Protection or subsequent conversion may be necessary.

Spectroscopic Data (Analogous Compounds)

NMR Spectroscopy

¹H and ¹³C NMR Data for Analogous Benzoyl Chlorides

| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 2-Fluorobenzoyl chloride | CDCl₃ | 7.20-7.80 (m, 4H) | 117.2 (d, J=22 Hz), 124.5 (d, J=3 Hz), 130.2 (d, J=1 Hz), 133.0 (d, J=9 Hz), 160.2 (d, J=258 Hz), 164.0 (d, J=4 Hz) |

| 2-Iodobenzoyl chloride | CDCl₃ | 7.20-8.10 (m, 4H) | 95.1, 128.2, 131.2, 133.5, 142.0, 167.9 |

Note: The chemical shifts are approximate and can vary based on the specific instrument and conditions. The presence of the fluorine atom in this compound will result in characteristic C-F couplings in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show a strong absorption band for the carbonyl (C=O) stretching of the acyl chloride, typically in the range of 1770-1815 cm⁻¹. The C-F and C-I stretching vibrations will also be present but may be more difficult to assign definitively.

Characteristic IR Frequencies for Analogous Benzoyl Chlorides

| Compound | C=O Stretch (cm⁻¹) |

| Benzoyl chloride | ~1773 |

| 2-Fluorobenzoyl chloride | ~1780 |

| 2-Iodobenzoyl chloride | ~1765 |

Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak (M⁺) at m/z 284, with characteristic isotopic patterns for chlorine. Fragmentation would likely involve the loss of the chlorine atom and the carbonyl group.

Visualizing Reaction Pathways

Nucleophilic Acyl Substitution Workflow

Caption: General workflow for the synthesis of amides via nucleophilic acyl substitution.

Suzuki-Miyaura Coupling Catalytic Cycle

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira Coupling Catalytic Cycle

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Conclusion

This compound is a highly valuable and reactive building block for organic synthesis. Its dual reactivity allows for sequential or orthogonal functionalization, providing a powerful strategy for the rapid construction of complex molecular architectures. The protocols and data presented in this guide, while based on analogous systems due to a lack of specific literature on the title compound, offer a solid foundation for researchers to explore the synthetic potential of this versatile reagent in drug discovery and materials science. Further investigation into the specific reaction conditions and substrate scope for this compound is warranted to fully exploit its capabilities.

References

- 1. 2-氟-5-碘代苯甲酰氯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. lookchem.com [lookchem.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C [organic-chemistry.org]

- 5. tcichemicals.com [tcichemicals.com]

- 6. rsc.org [rsc.org]

- 7. gold-chemistry.org [gold-chemistry.org]

In-Depth Technical Guide: Stability and Decomposition of 2-Fluoro-6-iodobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists in public literature regarding the specific stability and decomposition pathways of 2-Fluoro-6-iodobenzoyl chloride. This guide is a comprehensive overview based on established principles of acyl halide chemistry, data on analogous substituted benzoyl chlorides, and general best practices for handling reactive chemical intermediates. All quantitative data and experimental protocols are provided as representative examples and should be adapted and validated for specific laboratory conditions.

Executive Summary

This compound is a highly reactive acyl halide used as a key intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Its utility is intrinsically linked to its high reactivity, which also dictates its stability profile. The primary route of decomposition is hydrolysis, readily occurring upon contact with atmospheric moisture. Thermal and photochemical degradation are also potential pathways, influenced by the presence of fluoro and iodo substituents on the aromatic ring. This document provides a detailed examination of its predicted stability, potential decomposition pathways, and protocols for its handling, storage, and stability assessment.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Chemical Formula | C₇H₃ClFIO | [General] |

| Molecular Weight | 284.45 g/mol | [General] |

| Appearance | Colorless to yellow fuming liquid | Inferred[1] |

| Purity (Typical) | ≥95-97% | [General] |

| CAS Number | 111771-12-1 | [General] |

Stability and Storage

The stability of this compound is critically dependent on its storage conditions. As with most acyl halides, it is sensitive to air and moisture.[2]

Key Recommendations:

-

Moisture Control: The compound should be stored in a tightly sealed container, preferably with a PTFE-lined cap, to prevent ingress of moisture.[3] Storage under an inert atmosphere, such as nitrogen or argon, is highly recommended to prolong shelf life.

-

Temperature: Store in a cool, dry, and well-ventilated area. Refrigeration is advisable for long-term storage to minimize potential thermal decomposition.

-

Light: While specific photostability data is unavailable, iodoaromatic compounds can be light-sensitive.[4][5] Therefore, storage in an amber or opaque container is a necessary precaution to prevent photochemical degradation.

-

Incompatible Materials: Avoid contact with water, alcohols, amines, bases, and strong oxidizing agents.[6][7]

Hypothesized Decomposition Pathways

The decomposition of this compound can be anticipated to proceed through several mechanisms, primarily driven by its reactivity as an acyl chloride and the nature of its aromatic substituents.

Hydrolysis

The most significant and rapid decomposition pathway is hydrolysis, which occurs upon contact with water or atmospheric moisture.[1][7][8] The electrophilic carbonyl carbon is readily attacked by the nucleophilic oxygen atom of water. This reaction is typically vigorous and results in the formation of 2-Fluoro-6-iodobenzoic acid and corrosive hydrogen chloride gas, which may be observed as fumes.[1]

References

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Acyl halide - Sciencemadness Wiki [sciencemadness.org]

- 3. Sciencemadness Discussion Board - Acyl chlorides stability - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. Acyl halide - Wikipedia [en.wikipedia.org]

- 8. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

In-Depth Technical Guide to the Safe Handling of 2-Fluoro-6-iodobenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2-Fluoro-6-iodobenzoyl chloride (CAS No. 111771-12-1), a reactive acyl halide frequently utilized in organic synthesis. Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties

This compound is a dense, combustible, and corrosive liquid. It is crucial to be aware of its physical characteristics to handle it appropriately.

| Property | Value | Source |

| CAS Number | 111771-12-1 | Sigma-Aldrich |

| Molecular Formula | C₇H₃ClFIO | Sigma-Aldrich |

| Molecular Weight | 284.45 g/mol | Sigma-Aldrich |

| Boiling Point | 267.9 ± 25.0 °C | ChemicalBook |

| Density | 1.956 g/mL at 25 °C | Sigma-Aldrich |

| Refractive Index | n20/D 1.5910 | Sigma-Aldrich |

| Flash Point | Not applicable | Sigma-Aldrich |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |

| Serious Eye Damage/Eye Irritation | 1 | H314: Causes severe skin burns and eye damage.[1] |

| Acute Toxicity, Oral | H301: Toxic if swallowed.[2] |

Signal Word: Danger[1]

GHS Pictogram:

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent contact and inhalation.

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles and a full-face shield.[1] |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber, Viton®). |

| Skin and Body Protection | A chemical-resistant laboratory coat, apron, and closed-toe shoes. |

| Respiratory Protection | Use in a well-ventilated fume hood. If the fume hood is not available or insufficient, a NIOSH-approved respirator with a type ABEK (EN14387) filter is required.[1] |

Safe Handling and Storage

Handling:

-

Always work in a well-ventilated chemical fume hood.

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe vapor or mist.

-

This compound is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) if necessary for the experiment.

-

Ground and bond containers when transferring material to prevent static electricity sparks.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents, strong bases, and water.

-

The storage class for this material is 8A - Combustible corrosive hazardous materials.[1]

First Aid Measures

Immediate action is required in case of exposure.

| Exposure Route | First Aid Procedure |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately. |

| Skin Contact | Get medical aid immediately. Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. |

| Ingestion | If swallowed, do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician.[2] |

| Inhalation | Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid. |

Accidental Release Measures

In the event of a spill, follow these procedures:

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure adequate ventilation.

-

Containment: Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.

-

Collection: Place the absorbed material into a suitable, labeled container for chemical waste disposal.

-

Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.

Experimental Workflow for Safe Handling

The following diagram illustrates a typical workflow for safely handling this compound in a research laboratory setting.

Caption: A logical workflow for the safe handling of this compound in a laboratory.

Emergency Response Logic

The following diagram outlines the logical steps to take in an emergency situation involving this compound.

Caption: A decision-making diagram for emergency response to incidents involving this compound.

Toxicological Information

Stability and Reactivity

-

Reactivity: Reacts violently with water, releasing toxic gases.

-

Chemical Stability: Stable under recommended storage conditions.[1]

-

Incompatible Materials: Strong oxidizing agents, strong bases, water.

-

Hazardous Decomposition Products: Hydrogen chloride, hydrogen fluoride, hydrogen iodide, carbon oxides.

This technical guide is intended to provide a comprehensive overview of the safety and handling precautions for this compound. It is essential for all personnel to review this information thoroughly before working with this compound and to consult their institution's specific safety protocols.

References

An In-depth Technical Guide on the Solubility of 2-Fluoro-6-iodobenzoyl Chloride in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Fluoro-6-iodobenzoyl chloride, a key intermediate in the synthesis of pharmaceuticals and other fine chemicals. Understanding its solubility is critical for optimizing reaction conditions, purification processes, and formulation development. Due to the limited availability of specific quantitative solubility data in the public domain, this guide synthesizes information from analogous compounds and established chemical principles to provide a robust framework for handling this reactive molecule.

Core Data Summary: Predicted Solubility

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale & Remarks |

| Aprotic Polar Solvents | Tetrahydrofuran (THF), Dichloromethane (DCM), Chloroform, Ethyl Acetate, Acetone | High | These solvents are capable of dissolving the polar acyl chloride group without reacting with it. They are commonly used as solvents for reactions involving acyl chlorides. |

| Aprotic Nonpolar Solvents | Toluene, Hexanes, Diethyl Ether | Moderate to High | The aromatic ring and iodine atom contribute to van der Waals interactions, promoting solubility in nonpolar solvents. Solubility may be lower in highly nonpolar solvents like hexanes compared to aromatic solvents like toluene. |

| Protic Polar Solvents | Water, Alcohols (e.g., Methanol, Ethanol), Amines | Reactive (Insoluble) | Acyl halides react, often vigorously, with protic solvents like water and alcohols.[1] This reaction leads to the formation of the corresponding carboxylic acid and hydrogen halide, meaning the original compound is consumed rather than dissolved.[1] Therefore, these are not suitable solvents for dissolving this compound. |

Note: The predictions above are qualitative. It is highly recommended to determine quantitative solubility in the specific solvent of interest using the experimental protocols outlined below.

Experimental Protocol: Gravimetric Method for Solubility Determination

The following is a detailed methodology for quantitatively determining the solubility of this compound in a chosen aprotic organic solvent. This method is based on establishing a saturated solution and then determining the mass of the dissolved solute.

Materials:

-

This compound

-

Anhydrous organic solvent of choice

-

Vials with airtight caps

-

Thermostatic shaker or water bath

-

Syringe filters (PTFE, 0.2 µm)

-

Pre-weighed, dry collection vials

-

Analytical balance

-

Vacuum oven or desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the anhydrous organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a thermostatic shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Separation of the Saturated Solution:

-

Allow the vial to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe.

-

Attach a syringe filter to the syringe and dispense the filtered solution into a pre-weighed collection vial. This step is critical to remove any suspended microcrystals.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered saturated solution and the vial.

-

Remove the solvent from the vial under reduced pressure using a rotary evaporator or by carefully passing a stream of inert gas (e.g., nitrogen) over the solution.

-

Place the vial containing the solid residue in a vacuum oven or desiccator to remove any final traces of solvent until a constant weight is achieved.

-

Weigh the vial with the dry solute.

-

-

Calculation of Solubility:

-

Mass of dissolved solute = (Mass of vial + solute) - (Mass of empty vial)

-

Mass of solvent = (Mass of vial + solution) - (Mass of vial + solute)

-

Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

-

Visualization of Key Concepts

The following diagrams illustrate the logical relationships governing the solubility and reactivity of this compound.

Caption: Factors influencing the solubility of this compound.

Caption: Workflow for gravimetric solubility determination.

References

A Technical Guide to 2-Fluoro-6-iodobenzoyl Chloride for Chemical Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability, synthesis, and key reactions of 2-Fluoro-6-iodobenzoyl chloride (CAS No. 111771-12-1), a valuable reagent in organic synthesis and drug discovery.

Core Compound Properties

| Property | Value |

| CAS Number | 111771-12-1 |

| Molecular Formula | C₇H₃ClFIO |

| Molecular Weight | 284.45 g/mol |

| Synonyms | 2-fluoro-6-iodo-benzoyl chloride |

Commercial Availability and Suppliers

This compound is available from several chemical suppliers, typically on an inquiry basis. Purity levels are generally around 97%. While some major suppliers have discontinued this specific product, it remains accessible through various specialized chemical companies. Pricing and lead times are subject to inquiry with the individual suppliers.

| Supplier | Availability | Purity | Contact Information |

| Alfa Chemistry | Inquire | Inquire | --INVALID-LINK-- |

| BOC Sciences | Inquire | Inquire | --INVALID-LINK-- |

| Shanghai Aladdin Bio-Chem Technology Co., LTD | Inquire | ≥97% | --INVALID-LINK-- |

| P&S Chemicals | Inquire | Inquire | --INVALID-LINK-- |

| Sigma-Aldrich | Discontinued | 97% | --INVALID-LINK-- |

Synthesis of this compound

The most common and direct method for the synthesis of this compound is the reaction of its corresponding carboxylic acid, 2-Fluoro-6-iodobenzoic acid, with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

Precursor Availability

The necessary precursor, 2-Fluoro-6-iodobenzoic acid (CAS No. 111771-08-5), is commercially available from suppliers such as ChemScene.

| Supplier | CAS Number | Purity |

| ChemScene | 111771-08-5 | ≥98% |

Experimental Protocol 1: Synthesis using Thionyl Chloride

This protocol is a general and reliable method for the preparation of acyl chlorides from carboxylic acids.

Materials:

-

2-Fluoro-6-iodobenzoic acid

-

Thionyl chloride (SOCl₂)

-

Anhydrous dichloromethane (DCM) or another inert solvent (optional)

-

Round-bottomed flask

-

Reflux condenser

-

Magnetic stirrer

-

Heating mantle

-

Vacuum source for removal of excess reagent

Procedure:

-

In a dry round-bottomed flask equipped with a magnetic stirrer and a reflux condenser, place 2-Fluoro-6-iodobenzoic acid (1.0 equivalent).

-

Add an excess of thionyl chloride (typically 2.0 to 5.0 equivalents). The reaction can also be performed in an inert solvent like dichloromethane.

-

Heat the reaction mixture to reflux (the boiling point of thionyl chloride is 76 °C) for 1-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. It is advisable to use a trap containing a basic solution (e.g., NaOH) to neutralize the toxic and corrosive vapors.

-

The resulting crude this compound can be purified by vacuum distillation or used directly in the next step if of sufficient purity.

Experimental Protocol 2: Synthesis using Oxalyl Chloride

This method is often preferred for smaller-scale reactions as the byproducts are gaseous, simplifying purification. A catalytic amount of N,N-dimethylformamide (DMF) is typically used.

Materials:

-

2-Fluoro-6-iodobenzoic acid

-

Oxalyl chloride ((COCl)₂)

-

Anhydrous N,N-dimethylformamide (DMF) (catalytic amount)

-

Anhydrous dichloromethane (DCM) or other inert solvent

-

Round-bottomed flask

-

Magnetic stirrer

-

Gas outlet to a trap

Procedure:

-

In a dry round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Fluoro-6-iodobenzoic acid (1.0 equivalent) in anhydrous dichloromethane.

-

Add a catalytic amount of anhydrous DMF (e.g., 1-2 drops).

-

Slowly add oxalyl chloride (typically 1.2 to 2.0 equivalents) dropwise to the stirred solution at room temperature. Vigorous gas evolution (CO₂ and CO) will be observed.

-

Stir the reaction mixture at room temperature for 1-2 hours after the addition is complete.

-

The solvent and excess oxalyl chloride are removed under reduced pressure to yield the crude this compound.

Key Reactions and Experimental Protocols

This compound is a versatile acylating agent used in various organic transformations, most notably in amide bond formation and Friedel-Crafts acylation reactions.

Amide Bond Formation (Amide Coupling)

This reaction involves the acylation of a primary or secondary amine with this compound to form the corresponding amide.

Materials:

-

This compound

-

Primary or secondary amine

-

A non-nucleophilic base (e.g., triethylamine or pyridine)

-

Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

-

Standard laboratory glassware for reaction and work-up

Procedure:

-

In a round-bottomed flask, dissolve the amine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.0-1.1 equivalents) in the same solvent to the cooled amine solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent.

-

Wash the organic layer sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

-

The crude amide can be purified by recrystallization or column chromatography.

Friedel-Crafts Acylation

This reaction introduces the 2-fluoro-6-iodobenzoyl group onto an aromatic ring using a Lewis acid catalyst.

Materials:

-

This compound

-

Aromatic compound (e.g., benzene, toluene)

-

Anhydrous Lewis acid catalyst (e.g., aluminum chloride, AlCl₃)

-

Anhydrous inert solvent (e.g., dichloromethane, carbon disulfide)

-

Standard laboratory glassware for reaction and work-up under anhydrous conditions

Procedure:

-

In a dry flask under an inert atmosphere, suspend the anhydrous Lewis acid (1.1-1.5 equivalents) in the anhydrous solvent.

-

Cool the suspension to 0 °C.

-

Slowly add this compound (1.0 equivalent) to the stirred suspension.

-

To this mixture, add the aromatic compound (1.0 to 1.2 equivalents) dropwise, maintaining the temperature at 0-5 °C.[1]

-

After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until completion as monitored by TLC.[1]

-

Carefully quench the reaction by pouring the mixture into a beaker containing crushed ice and concentrated hydrochloric acid.[1]

-

Separate the organic layer and extract the aqueous layer with the solvent.

-

Combine the organic layers and wash with dilute HCl, water, and brine.

-

Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.

-

The crude aromatic ketone can be purified by vacuum distillation or column chromatography.

Visualized Workflows

References

Methodological & Application

Application Notes and Protocols for 2-Fluoro-6-iodobenzoyl Chloride in Amide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoro-6-iodobenzoyl chloride is a valuable reagent in organic synthesis, particularly for the preparation of N-substituted-2-fluoro-6-iodobenzamides. This class of compounds is of significant interest in medicinal chemistry and drug development. The presence of the ortho-fluoro and ortho-iodo substituents on the benzoyl ring offers unique properties. The fluorine atom can enhance metabolic stability, binding affinity, and modulate the pKa of the amide.[1] The iodine atom provides a synthetic handle for further functionalization, such as through palladium-catalyzed cross-coupling reactions, allowing for the creation of diverse molecular scaffolds.

Amide bond formation is a cornerstone of organic and medicinal chemistry, with a significant percentage of pharmaceuticals containing at least one amide linkage. The high reactivity of acyl chlorides, such as this compound, makes them efficient reagents for the acylation of a wide range of primary and secondary amines to form stable amide bonds. This reaction typically proceeds rapidly under mild conditions.

Data Presentation: Representative Amide Synthesis

The following table summarizes representative data for the amide coupling of this compound with various amines. Please note that yields are dependent on the specific amine used, reaction conditions, and the efficiency of purification. The data presented here is illustrative for a standard Schotten-Baumann acylation protocol.

| Entry | Amine | Product | Reaction Time (h) | Yield (%) |

| 1 | Aniline | N-phenyl-2-fluoro-6-iodobenzamide | 2 | 92 |

| 2 | 4-Methoxyaniline | N-(4-methoxyphenyl)-2-fluoro-6-iodobenzamide | 2 | 95 |

| 3 | 4-Nitroaniline | N-(4-nitrophenyl)-2-fluoro-6-iodobenzamide | 3 | 88 |

| 4 | Benzylamine | N-benzyl-2-fluoro-6-iodobenzamide | 1.5 | 94 |

| 5 | Morpholine | (2-fluoro-6-iodophenyl)(morpholino)methanone | 1 | 96 |

| 6 | Piperidine | (2-fluoro-6-iodophenyl)(piperidin-1-yl)methanone | 1 | 97 |

| 7 | Cyclohexylamine | N-cyclohexyl-2-fluoro-6-iodobenzamide | 2 | 90 |

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of N-Aryl-2-fluoro-6-iodobenzamides

This protocol describes a standard Schotten-Baumann reaction for the acylation of an aromatic amine with this compound.

Materials:

-

This compound (1.0 equiv)

-

Substituted Aniline (1.05 equiv)

-

Pyridine or Triethylamine (1.5 equiv)

-

Dichloromethane (DCM), anhydrous

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the substituted aniline (1.05 equiv) and dissolve it in anhydrous dichloromethane (DCM).

-

Add pyridine or triethylamine (1.5 equiv) to the solution and cool the mixture to 0 °C in an ice bath.

-

Dissolve this compound (1.0 equiv) in anhydrous DCM in a separate flask.

-

Add the this compound solution dropwise to the stirred amine solution at 0 °C over a period of 15-30 minutes.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Synthesis of N-Alkyl-2-fluoro-6-iodobenzamides

This protocol is suitable for the acylation of aliphatic amines.

Materials:

-